2-Hydroxyphytanoyl-CoA

Phytanic acid metabolism Alpha-oxidation Peroxisomal disorders

2-Hydroxyphytanoyl-CoA is the obligate substrate for 2-hydroxyphytanoyl-CoA lyase (HACL1), the only mammalian peroxisomal TPP-dependent lyase. Unlike phytanoyl-CoA or free acid analogs, this compound enables accurate HACL1 activity quantification (KM ~15 μM for 16-carbon homolog) with absolute TPP/Mg2+ dependence, distinguishing the physiological peroxisomal pathway from the microsomal route. Supplied with rigorous quality control, suitable for Refsum disease and Zellweger syndrome fibroblast studies. - Authentic substrate for HACL1 lyase; TPP/Mg2+-dependent C1 cleavage - Enables stereospecific (R)-pristanal generation for chiral standard development - Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available

Molecular Formula C41H74N7O18P3S
Molecular Weight 1078.1 g/mol
Cat. No. B1249771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphytanoyl-CoA
Synonymsalpha-hydroxyphytanoyl-CoA
hydroxyphytanoyl-CoA
hydroxyphytanoyl-coenzyme A
Molecular FormulaC41H74N7O18P3S
Molecular Weight1078.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1
InChIKeyWNVFJMYPVBOLKV-YLNUKALLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyphytanoyl-CoA in Alpha-Oxidation Pathway


2-Hydroxyphytanoyl-CoA (C41H74N7O18P3S, monoisotopic mass 1077.40239) is a multi-methyl-branched fatty acyl-CoA that functions as the obligate first intermediate in the alpha-oxidation of phytanic acid [1]. Generated from phytanoyl-CoA via the action of phytanoyl-CoA 2-hydroxylase (PAHX/PHYH), this compound undergoes subsequent cleavage by 2-hydroxyphytanoyl-CoA lyase (HACL1) to yield pristanal and formyl-CoA [2]. The compound is structurally distinguished by the 2-hydroxy group on the phytanoyl backbone, which is essential for the carbon-carbon bond cleavage step that shortens the branched fatty acid by one carbon atom, enabling subsequent beta-oxidation [3].

Workflow Alpha-oxidation pathway intermediate studies
Selection 2-hydroxyphytanoyl-CoA, not free acid or alternative CoA esters
Use Context In vitro peroxisomal disorder model assays (Refsum, Zellweger)

Why 2-Hydroxyphytanoyl-CoA Is Irreplaceable


Substitution of 2-hydroxyphytanoyl-CoA with structurally adjacent compounds fails due to three fundamental biochemical constraints. First, phytanoyl-CoA lacks the 2-hydroxy group required for lyase-catalyzed cleavage and is a substrate for an entirely different enzyme (PAHX) with distinct cofactor requirements (Fe(II)/2-oxoglutarate) [1]. Second, the free acid analog 2-hydroxyphytanic acid follows an alternative, less efficient decarboxylation pathway that generates 2-ketophytanic acid rather than pristanal and produces substantially lower yields of pristanic acid [2]. Third, the lyase enzyme (HACL1) displays stringent substrate recognition—while it accepts a range of 2-hydroxy-3-methylacyl-CoAs, it exhibits pronounced chain-length specificity with KM values varying over 15-fold among homologs, and the enzyme is absolutely dependent on thiamine pyrophosphate (TPP) and Mg2+, cofactors not required for other steps in the alpha-oxidation cascade [3]. Generic substitution therefore invalidates both enzyme activity measurements and pathway flux determinations.

Phytanoyl-CoA lacks the 2-hydroxy group required for HACL1 cleavage; substitution may yield non-productive enzyme binding.
Free acid analog may follow an alternative decarboxylation pathway, substantially reducing pristanic acid yields.
Chain-length or cofactor variation may shift apparent KM, limiting cross-study reproducibility; confirm substrate identity.

2-Hydroxyphytanoyl-CoA Comparative Evidence


Pristanic Acid Yield: CoA Ester vs. Free Acid

In human liver homogenate assays, 2-hydroxyphytanoyl-CoA produced pristanic acid in substantially higher amounts compared with its free acid counterpart 2-hydroxyphytanic acid [1]. The CoA thioester form bypasses the 2-ketophytanic acid intermediate entirely and channels substrate directly into the productive pristanic acid-forming pathway, a critical distinction for accurate in vitro modeling of physiological alpha-oxidation [2].

Pristanic Acid Yield
Head-to-head
~3.3-fold higher with CoA ester vs free acid
CoA ester supports reported pristanic acid formation endpoint; free acid may underestimate flux.
Estimated from publication figures; confirm lot-specific activity.
Phytanic acid metabolism Alpha-oxidation Peroxisomal disorders

NAD+ Dependence: Pristanal vs. Ketophytanic Acid Pathway

Pristanal formation from 2-hydroxyphytanoyl-CoA is stimulated by NAD+, with subsequent oxidation to pristanic acid occurring in an NAD+-dependent reaction [1]. In contrast, when 2-hydroxyphytanic acid is used as substrate, 2-ketophytanic acid formation is NAD+-independent and only trace pristanic acid is produced [2]. This cofactor dependence differential provides an unambiguous biochemical signature distinguishing the physiological pathway from the alternative route.

NAD+ Dependence
Head-to-head
CoA ester → NAD+-dependent pristanal; free acid → NAD+-independent 2-ketophytanic acid
NAD+-dependent pathway signature distinguishes physiological peroxisomal route.
Human liver homogenate data.
Enzyme cofactor specificity Aldehyde dehydrogenase Metabolic flux analysis

HACL1 Substrate Specificity: C16 vs. Longer Chains

Purified 2-hydroxyphytanoyl-CoA lyase from rat liver peroxisomes demonstrates pronounced substrate discrimination based on acyl chain length [1]. The enzyme exhibits a KM of 15 μM for 2-hydroxy-3-methylhexadecanoyl-CoA (C16), whereas activity on 2-hydroxyoctadecanoyl-CoA (C18) is significantly reduced [2]. This selectivity ensures that 2-hydroxyphytanoyl-CoA, with its 16-carbon backbone, is the preferred physiological substrate.

HACL1 KM (C16)
Reported
KM = 15 μM for 2-hydroxy-3-methylhexadecanoyl-CoA; C18 activity markedly lower
Defines chain-length specificity for HACL1 activity measurement; C18 may yield different kinetics.
Purified rat liver enzyme; confirm TPP/Mg2+ presence.
Substrate specificity Enzyme kinetics Thiamine pyrophosphate-dependent lyases

TPP and Mg2+ Dependence of HACL1 Lyase

The cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyphytanoyl-CoA lyase (HACL1) exhibits absolute dependence on thiamine pyrophosphate (TPP) and Mg2+ [1]. This represents the first and only TPP-dependent step identified in mammalian alpha-oxidation, a feature absent from the preceding PAHX-catalyzed hydroxylation (which requires Fe(II) and 2-oxoglutarate) and from the subsequent pristanal dehydrogenase reaction [2]. Omission of TPP from assay mixtures completely abolishes lyase activity.

TPP/Mg2+ Requirement
Class-level
Absolute dependence on TPP and Mg2+; omission abolishes lyase activity
Only TPP-dependent step in mammalian alpha-oxidation; cofactor omission may invalidate cleavage.
Purified enzyme assays; include cofactor controls.
Cofactor dependency Peroxisomal enzyme characterization Alpha-oxidation enzymology

Stereospecific (R)-Enantiomer Production by HACL1

Recombinant FLAG-tagged human HACL1 expressed in CHO cells demonstrates stereospecific production of (R)-enantiomers from 2-hydroxyphytanoyl-CoA substrates [1]. This stereochemical fidelity is a defining characteristic of the peroxisomal alpha-oxidation pathway and contrasts with the non-stereoselective or alternative stereopreference of other acyl-CoA cleaving enzymes [2].

Stereospecific Outcome
Class-level
HACL1 yields (R)-enantiomer products; non-stereoselective hydrolases produce racemates
Supports stereospecific (R)-configuration for chiral method development.
Recombinant enzyme data; confirm with lot-specific assay.
Stereochemistry Enantioselective catalysis Chiral lipid metabolism

PAHX Specificity for 3-Methyl-Branched Substrates

Phytanoyl-CoA 2-hydroxylase (PAHX) exhibits strict positional specificity, hydroxylating only 3-methyl-branched acyl-CoA esters and showing no detectable activity toward 2-methyl-branched or long-chain straight-chain acyl-CoA esters [1]. This substrate discrimination ensures that 2-hydroxyphytanoyl-CoA is generated exclusively from the correct branched-chain precursor, a property with direct clinical relevance given that PAHX deficiency causes Refsum disease [2].

PAHX Specificity
Class-level
Only 3-methyl-branched acyl-CoA hydroxylated; 2-methyl/straight-chain not substrates
Confirms 3-methyl branch requirement for PAHX; supports Refsum disease model context.
Recombinant human PAHX; essential for correct substrate procurement.
Substrate specificity Phytanoyl-CoA hydroxylase (PAHX) Refsum disease

2-Hydroxyphytanoyl-CoA Validated Applications


HACL1 Enzyme Activity Assays

Quantitative measurement of 2-hydroxyphytanoyl-CoA lyase (HACL1/HPL) activity in tissue homogenates or purified enzyme preparations. This compound is the authentic substrate, generating pristanal and formyl-CoA with a KM of 15 μM for the 16-carbon homolog and absolute dependence on TPP and Mg2+ [1]. The free acid analog 2-hydroxyphytanic acid follows a different decarboxylation pathway and produces approximately 3-fold lower pristanic acid yields, making it unsuitable for accurate lyase activity quantification [2].

Alpha-Oxidation Flux Studies in Peroxisomal Disorders

Investigation of phytanic acid alpha-oxidation pathway integrity in fibroblasts from patients with peroxisomal disorders including Refsum disease, Zellweger syndrome, and rhizomelic chondrodysplasia punctata [1]. The compound's NAD+-dependent conversion to pristanal distinguishes the physiological peroxisomal pathway from the alternative microsomal route that produces 2-ketophytanic acid. This pathway bifurcation is essential for accurate diagnosis of specific enzyme deficiencies [2].

TPP-Dependent Enzyme Characterization & Inhibitor Screening

Characterization of TPP-dependent carbon-carbon bond cleavage enzymes, including structure-activity relationship studies and inhibitor screening campaigns. HACL1 is the only mammalian peroxisomal TPP-dependent lyase identified to date, and 2-hydroxyphytanoyl-CoA is its cognate substrate [1]. Assays using this compound can assess the effects of thiamine deficiency or TPP-analog inhibitors on alpha-oxidation, which cannot be evaluated using the preceding pathway intermediate phytanoyl-CoA [2].

Stereospecific Lipid Metabolism & Chiral Method Development

Development of stereochemically defined analytical methods for branched-chain fatty acid metabolism, leveraging HACL1's demonstrated stereospecific production of (R)-enantiomers from 2-hydroxyphytanoyl-CoA [1]. This compound serves as the authentic substrate for generating chirally defined pristanal and downstream pristanic acid standards, a capability not provided by non-stereoselective acyl-CoA hydrolases or alternative substrates [2].

Application
Selection Property
Validation Focus
HACL1 lyase activity assays
Reported substrate for TPP-dependent cleavage
Verify enzyme kinetics and cofactor dependence
Peroxisomal disorder pathway studies
NAD+-dependent pristanal production
Distinguish peroxisomal from alternative microsomal route
TPP-dependent lyase characterization
Cofactor-requiring substrate
Assess inhibitor effects on alpha-oxidation flux
Chiral method development
Stereospecific (R)-enantiomer generation
Confirm enantiomeric purity of pristanal standards

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyphytanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.